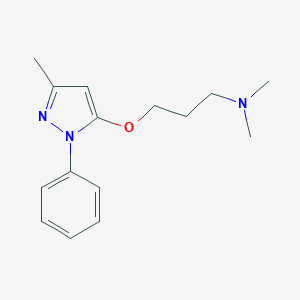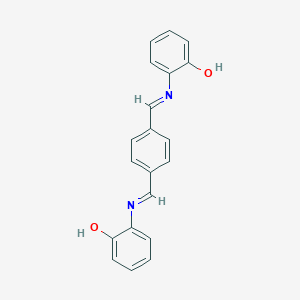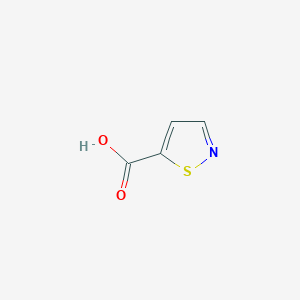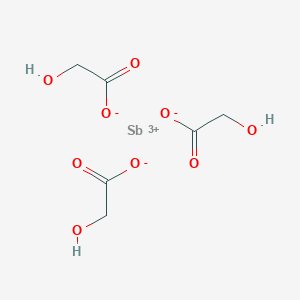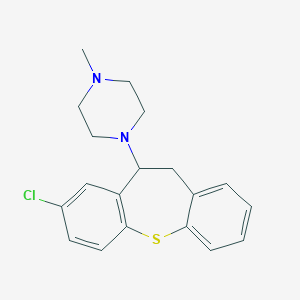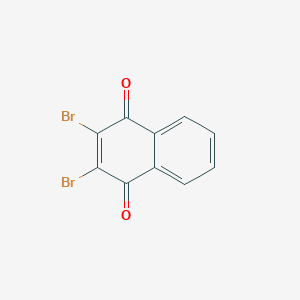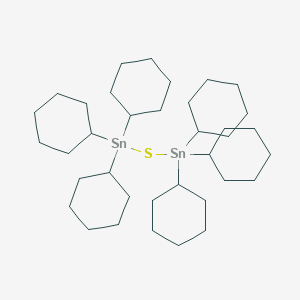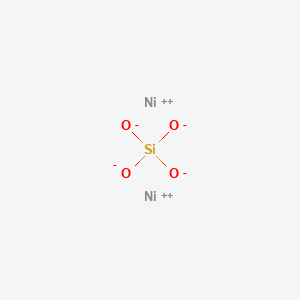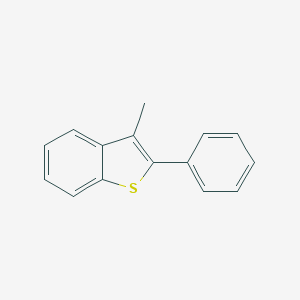
3-Methyl-2-phenyl-1-benzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-phenyl-1-benzothiophene (MBT) is a heterocyclic compound that has been of interest to researchers due to its potential applications in the field of medicine and pharmacology. MBT is a benzothiophene derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
作用机制
The mechanism of action of 3-Methyl-2-phenyl-1-benzothiophene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-Methyl-2-phenyl-1-benzothiophene has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-Methyl-2-phenyl-1-benzothiophene has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
生化和生理效应
3-Methyl-2-phenyl-1-benzothiophene has been found to exhibit a range of biochemical and physiological effects. In animal studies, 3-Methyl-2-phenyl-1-benzothiophene has been found to reduce inflammation, pain, and tumor growth. 3-Methyl-2-phenyl-1-benzothiophene has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects are thought to be due to the modulation of various signaling pathways in cells.
实验室实验的优点和局限性
One advantage of using 3-Methyl-2-phenyl-1-benzothiophene in lab experiments is its relatively low toxicity. 3-Methyl-2-phenyl-1-benzothiophene has been found to have a low acute toxicity in animal studies, which makes it a safer compound to work with compared to other drugs. Another advantage is its ability to modulate multiple signaling pathways, which makes it a versatile compound for studying various biological processes.
One limitation of using 3-Methyl-2-phenyl-1-benzothiophene in lab experiments is its poor solubility in water. This can make it difficult to administer in animal studies and can limit its bioavailability. Another limitation is its limited stability, which can make it difficult to store and handle.
未来方向
There are several future directions for research on 3-Methyl-2-phenyl-1-benzothiophene. One area of research is focused on its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Another area of research is focused on its potential applications in the development of new pain medications. Additionally, research is needed to further elucidate the mechanism of action of 3-Methyl-2-phenyl-1-benzothiophene and to optimize its synthesis and formulation for use in clinical trials.
合成方法
The synthesis of 3-Methyl-2-phenyl-1-benzothiophene involves the reaction of 2-phenylbenzothiophene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography or recrystallization. The yield of 3-Methyl-2-phenyl-1-benzothiophene can be improved by optimizing the reaction conditions, such as the reaction time and temperature.
科学研究应用
3-Methyl-2-phenyl-1-benzothiophene has been the subject of a number of scientific studies due to its potential therapeutic applications. One area of research has been focused on its anti-inflammatory properties. 3-Methyl-2-phenyl-1-benzothiophene has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Another area of research has been focused on the analgesic properties of 3-Methyl-2-phenyl-1-benzothiophene. Studies have shown that 3-Methyl-2-phenyl-1-benzothiophene can reduce pain in animal models of acute and chronic pain. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the development of new pain medications.
3-Methyl-2-phenyl-1-benzothiophene has also been found to exhibit anti-tumor effects. Studies have shown that 3-Methyl-2-phenyl-1-benzothiophene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the development of new cancer therapies.
属性
CAS 编号 |
10371-50-3 |
|---|---|
产品名称 |
3-Methyl-2-phenyl-1-benzothiophene |
分子式 |
C15H12S |
分子量 |
224.32 g/mol |
IUPAC 名称 |
3-methyl-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI 键 |
BYLWUDAFLSDOJE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3 |
规范 SMILES |
CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



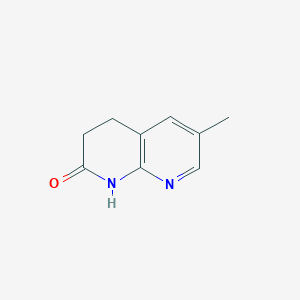
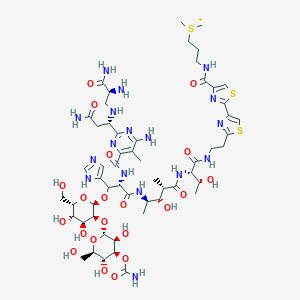
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
